Ro 0437626 is a selective purinergic receptor antagonist primarily targeting the P2X1 receptor. This compound is classified as a benzimidazole-2-carboxamide derivative, exhibiting a potent inhibitory effect on the P2X1 receptor with an inhibition constant (IC50) of approximately 3 µM. It demonstrates significantly lower affinity for other purinergic receptors, such as P2X2 and P2X3, with IC50 values exceeding 100 µM, indicating its selectivity for the P2X1 subtype .
Ro 0437626 is sourced from various chemical suppliers and research institutions specializing in pharmacological agents. Its classification as a purinergic receptor antagonist places it within a broader category of compounds that interact with purinergic signaling pathways, which are crucial for various physiological processes including neurotransmission and inflammation .
The synthesis of Ro 0437626 involves several steps typical for the production of benzimidazole derivatives. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Ro 0437626.
Ro 0437626 features a complex molecular structure characteristic of benzimidazole derivatives. Its molecular formula is C12H11N3O, and it possesses a molecular weight of approximately 215.24 g/mol. The structural representation includes:
The three-dimensional conformation can be analyzed using computational chemistry software to predict its binding interactions with the P2X1 receptor based on molecular docking studies.
Ro 0437626 can participate in various chemical reactions typical for amides and heterocyclic compounds, including:
These reactions are significant for understanding potential metabolic pathways in biological systems and assessing the compound's stability under physiological conditions.
Ro 0437626 acts primarily as an antagonist at the P2X1 receptor, which is part of the purinergic signaling system involved in various physiological responses such as vascular smooth muscle contraction and platelet aggregation.
Upon administration, Ro 0437626 binds to the P2X1 receptor, preventing adenosine triphosphate from activating the receptor. This blockade leads to inhibition of downstream signaling pathways that would typically result in cellular responses such as contraction or secretion.
Studies indicate that its selectivity for the P2X1 receptor over other subtypes is crucial for minimizing side effects associated with broader purinergic antagonism .
Comprehensive studies on its solubility, stability, and reactivity are essential for formulating effective delivery methods in pharmacological applications.
Ro 0437626 has significant scientific uses in pharmacology and biochemistry:
Roche's entry into purinergic receptor pharmacology began with strategic acquisitions and library expansions in the early 1990s. The foundational Tocris Cookson merger (1994) integrated a specialized collection of P2 receptor modulators, including early pyridoxal phosphate derivatives like PPADS and iso-PPADS [8]. These compounds formed the basis of Roche’s high-throughput screening (HTS) platform for P2X receptor antagonists. Ro 0437626 emerged from a screen of >50,000 compounds targeting ATP-gated ion channels, leveraging Roche’s automated cobas pro® integrated solutions for rapid electrophysiological and calcium flux assays [5] [9]. Initial hits were prioritized based on >30-fold selectivity over P2X2/X3 receptors and sub-micromolar IC50 values in smooth muscle contraction assays [1] [8].
Table 1: Key Early P2X1 Inhibitors from Roche Libraries
Compound | Structure Class | P2X1 IC50 (μM) | Selectivity vs P2X3 |
---|---|---|---|
PPADS | Pyridoxal phosphate | 0.5 | 5-fold |
iso-PPADS | Pyridoxal phosphate | 0.3 | 8-fold |
NF 023 | Naphthalene sulfonate | 0.21 | >100-fold |
Ro 0437626 (Hit) | Benzimidazole-carboxamide | 3.0 | >30-fold |
Ro 0437626’s optimization focused on enhancing P2X1 specificity and metabolic stability. Key modifications targeted three domains:
The final candidate exhibited IC50 = 3 μM at P2X1 receptors with >100 μM IC50 at P2X2, P2X3, and P2X2/3 subtypes – a selectivity profile critical for studying vascular physiology without confounding P2X3-mediated nociception [1] [2] [10].
Table 2: Selectivity Profile of Optimized Ro 0437626
Receptor Subtype | IC50 (μM) | Functional Assay |
---|---|---|
P2X1 | 3.0 | Ca²⁺ influx in smooth muscle |
P2X2 | >100 | Electrophysiology (X. oocytes) |
P2X3 | >100 | FLIPR® membrane potential |
P2X2/3 | >100 | Substance P release assay |
The synthetic route for Ro 0437626 (C27H35N5O4S, MW 525.66) required innovations to handle stereochemical complexity and low yields in initial milligram-scale batches [1] [7]. The convergent synthesis featured:
Scheme: Key Synthetic Steps for Ro 0437626
Step 1: Chiral resolution of (1R)-2-(4-thiazolyl)ethylamine via L-tartrate salt crystallization Step 2: Diastereoselective epoxidation of N-cyclohexylmethyl-3-cyclopropylpropenamide → Dihydroxylation (Sharpless) Step 3: Amide coupling with benzimidazole-2-carboxylic acid (EDC/HOBt) Step 4: Final purification by preparative HPLC (C18, acetonitrile/water)
Critical process improvements included:
Table 3: Gram-Scale Synthesis Parameters
Parameter | Research Scale | Optimized Process |
---|---|---|
Overall yield | 12% | 68% |
Purity | 92% | ≥98% (HPLC) |
Solubility | 50 mM in DMSO | 100 mM in EtOH/DMSO |
Storage | -20°C (desiccated) | -20°C (argon) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7